molecular formula C13H17NO4 B1440306 2-Hexanamido-5-hydroxybenzoic acid CAS No. 1015856-35-5

2-Hexanamido-5-hydroxybenzoic acid

Cat. No. B1440306
CAS RN: 1015856-35-5
M. Wt: 251.28 g/mol
InChI Key: JMXCMDVOSTZOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Hexanamido-5-hydroxybenzoic acid is C13H17NO4 . Its molecular weight is 251.28 . The InChI code for this compound is 1S/C13H17NO4/c1-2-3-4-5-12(16)14-11-7-6-9(15)8-10(11)13(17)18/h6-8,15H,2-5H2,1H3,(H,14,16)(H,17,18) .


Physical And Chemical Properties Analysis

2-Hexanamido-5-hydroxybenzoic acid is a white to yellow solid . The storage temperature is 2-8°C . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

1. Environmental Toxicology and Human Health

2-Hexanamido-5-hydroxybenzoic acid has been investigated for its role in environmental toxicology, particularly in relation to ultraviolet (UV) filters like 2-ethylhexyl salicylate (EHS), commonly used in sunscreens and personal care products. A study by Bury et al. (2019) explored the metabolism and urinary excretion of EHS in humans, identifying metabolites including 2-ethyl-5-hydroxyhexyl 2-hydroxybenzoate and 2-ethyl-5-oxohexyl 2-hydroxybenzoate. This research is vital for assessing the human health risks associated with common UV filters (Bury et al., 2019).

2. Structural Analysis in Crystallography

The compound has relevance in crystallography, where it acts as a template in molecular self-assembly. Feng et al. (2011) demonstrated that p-hydroxybenzoic acid can guide the arrangement of cucurbit[5]uril into ring structures, forming materials with potential applications in capturing volatile organics (Feng et al., 2011).

3. Analytical Chemistry and Mass Spectrometry

In analytical chemistry, particularly mass spectrometry, 2,5-Dihydroxybenzoic acid (DHB), a related compound, is frequently used. Papac et al. (1996) explored the use of alternative matrices to DHB for improved sensitivity in detecting acidic glycopeptides, highlighting its significance in biochemical analysis (Papac et al., 1996).

4. Pharmaceutical and Cosmetic Applications

2-Hydroxybenzoic acid derivatives, closely related to 2-Hexanamido-5-hydroxybenzoic acid, are extensively used in pharmaceuticals and cosmetics. Max et al. (2010) studied the extraction of phenolic acids, including hydroxybenzoic acids, from plant materials, noting their wide use in these industries (Max et al., 2010).

5. Biosynthesis in Higher Plants

The biosynthesis of hydroxybenzoic acids in plants has been a subject of study, indicating the natural occurrence and significance of these compounds. Research by El-Basyouni et al. (1964) showed that hydroxybenzoic acids are synthesized from hydroxycinnamic acids in various plant species (El-Basyouni et al., 1964).

Safety And Hazards

The safety information for 2-Hexanamido-5-hydroxybenzoic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

2-(hexanoylamino)-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-3-4-5-12(16)14-11-7-6-9(15)8-10(11)13(17)18/h6-8,15H,2-5H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCMDVOSTZOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexanamido-5-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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